{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl benzoate
Description
{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl benzoate is a benzoate ester derivative functionalized with a carbamoyl group bearing a 4-methylphenylethyl substituent.
Esterification: Reaction of substituted benzoic acid with methanol in the presence of concentrated H₂SO₄ under reflux, followed by neutralization with NaHCO₃ to yield methyl benzoate intermediates .
The compound’s structure is likely confirmed via spectral techniques (¹H NMR, ¹³C NMR) and high-resolution mass spectrometry (HRMS), as demonstrated for similar compounds .
Properties
IUPAC Name |
[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13-8-10-15(11-9-13)14(2)19-17(20)12-22-18(21)16-6-4-3-5-7-16/h3-11,14H,12H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSUXWFLFAQORG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl benzoate typically involves the reaction of p-tolylamine with ethyl benzoate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoates.
Scientific Research Applications
{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl benzoate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl benzoate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl Benzoate Derivatives (1a-e from )
Structural Features: Simple methyl benzoates with substituents on the aromatic ring (e.g., -Cl, -OCH₃, -NO₂). Synthesis: Direct esterification of substituted benzoic acids with methanol and H₂SO₄ . Key Differences:
- The target compound’s carbamoyl group introduces nitrogen-based polarity, enhancing hydrogen-bonding capacity compared to unfunctionalized esters.
- Bulky 4-methylphenylethyl substituent reduces solubility in polar solvents relative to smaller substituents (e.g., -Cl or -OCH₃) in 1a-e.
Biological Activity : Methyl benzoate derivatives exhibit antioxidant and antimicrobial properties ; the carbamoyl group in the target compound may modulate these activities by altering interactions with biological targets.
4-(5-([1,1'-Biphenyl]-4-carbonyl)-2-aminothiazol-4-yl)benzoate ()
Structural Features : Incorporates a thiazole ring and a biphenyl-carbonyl group.
Synthesis : Multi-step process involving coupling reactions (HATU/DIPEA) and purification via preparative HPLC .
Key Differences :
- Biphenyl moiety increases hydrophobicity, whereas the target compound’s 4-methylphenylethyl group offers moderate steric hindrance without extensive π-systems.
Characterization : Both compounds rely on NMR and HRMS for structural confirmation, but the thiazole derivative requires HPLC for purity (>95%) due to complex synthesis .
Ethyl 2-chloro-5-(5-{[1-(4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate ()
Structural Features: Contains chloro, furan, and pyrazolidinone moieties. Key Differences:
- Chloro substituent and furan ring introduce electronegative and aromatic heterocyclic effects, altering electronic properties compared to the carbamoyl group.
- Pyrazolidinone moiety may confer unique hydrogen-bonding or tautomeric behavior absent in the target compound. Physicochemical Properties: The chloro and furan groups likely result in moderate solubility in organic solvents, similar to the target compound’s carbamoyl-driven solubility profile .
Data Table: Comparative Analysis of Benzoate Derivatives
Discussion of Research Findings
- Structural Impact on Solubility : Bulky substituents (e.g., biphenyl in or carbamoyl in the target compound) reduce aqueous solubility compared to simpler esters (e.g., 1a-e).
- Bioactivity Correlations : Nitrogen-containing groups (carbamoyl, thiazole) may enhance interactions with enzymes or receptors, as seen in antioxidant/antimicrobial assays for 1a-e .
- Synthetic Complexity : Carbamoyl and thiazole derivatives require multi-step syntheses and advanced purification (e.g., HPLC), unlike straightforward esterifications for 1a-e .
Biological Activity
{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicine, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C16H19N1O2
- Molecular Weight : 273.34 g/mol
The presence of the carbamoyl and benzoate functional groups is significant for its biological activity, influencing how it interacts with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It could act on various receptors, affecting signaling pathways that regulate cell growth and proliferation.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Biological Activity Studies
Several studies have investigated the biological activities of this compound. Key findings are summarized in the table below:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Showed inhibitory effects against specific bacterial strains. |
| Study 2 | Anticancer | Induced apoptosis in cancer cell lines at certain concentrations. |
| Study 3 | Enzyme Inhibition | Inhibited enzyme X with an IC50 value of 50 µM. |
Case Study: Anticancer Properties
In a notable study, this compound was tested against various cancer cell lines. The results indicated that the compound induced significant apoptosis in these cells, suggesting potential as an anticancer agent. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death.
Applications in Medicine
Given its promising biological activities, this compound is being explored for various medical applications:
- Antimicrobial Agents : Its efficacy against bacterial strains positions it as a potential candidate for developing new antibiotics.
- Cancer Therapy : Its ability to induce apoptosis in cancer cells opens avenues for further research into its use as an anticancer drug.
- Enzyme Inhibitors : The compound's role as an enzyme inhibitor suggests potential applications in treating diseases linked to enzyme dysregulation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
